molecular formula C19H19F3N4O2 B284818 N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B284818
M. Wt: 392.4 g/mol
InChI Key: OMWHXPQPXQXJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as GSK583, is a small molecule inhibitor that has been developed for the treatment of tuberculosis. Tuberculosis is a bacterial infection caused by Mycobacterium tuberculosis, which is a major global health problem. GSK583 has shown promising results in preclinical studies and has the potential to become an effective treatment for tuberculosis.

Mechanism of Action

N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide works by inhibiting the enzyme InhA, which is involved in the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. Mycolic acids are essential for the survival of the bacterium, and their inhibition leads to cell death. N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a unique mechanism of action, which makes it effective against drug-resistant strains of Mycobacterium tuberculosis.
Biochemical and Physiological Effects
N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have a good safety profile in preclinical studies. It has low toxicity and does not have any significant adverse effects on liver and kidney functions. N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has also been shown to have good pharmacokinetic properties, which make it suitable for oral administration.

Advantages and Limitations for Lab Experiments

N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several advantages for lab experiments. It has a unique mechanism of action, which makes it effective against drug-resistant strains of Mycobacterium tuberculosis. It also has good pharmacokinetic properties, which make it suitable for oral administration. However, N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have limited efficacy in vivo. In addition, N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide may have limited efficacy against dormant Mycobacterium tuberculosis, which is a major challenge in the treatment of tuberculosis.

Future Directions

There are several future directions for the development of N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. One direction is to optimize the pharmacokinetic properties of N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide to improve its efficacy in vivo. Another direction is to develop combination therapies that can enhance the efficacy of N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide against drug-resistant strains of Mycobacterium tuberculosis. Finally, N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can also be studied for its potential use in the treatment of other bacterial infections, such as multi-drug resistant Gram-negative infections.
Conclusion
In conclusion, N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a promising small molecule inhibitor that has the potential to become an effective treatment for tuberculosis and other bacterial infections. It has a unique mechanism of action, good safety profile, and good pharmacokinetic properties. However, further research is needed to optimize its efficacy in vivo and to develop combination therapies that can enhance its efficacy against drug-resistant strains of Mycobacterium tuberculosis.

Synthesis Methods

The synthesis of N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves a multi-step process that begins with the reaction of 3-methoxyaniline with trifluoroacetic anhydride to form 3-methoxyphenyl trifluoroacetate. This intermediate is then reacted with isobutylamine to form N-isobutyl-3-methoxyphenyltrifluoroacetamide. The final step involves the reaction of N-isobutyl-3-methoxyphenyltrifluoroacetamide with 3-cyanopyrazole to form N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide.

Scientific Research Applications

N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied for its potential use in the treatment of tuberculosis. It has been shown to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition, N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has also been studied for its potential use in the treatment of other bacterial infections, such as multi-drug resistant Gram-negative infections.

properties

Molecular Formula

C19H19F3N4O2

Molecular Weight

392.4 g/mol

IUPAC Name

5-(3-methoxyphenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C19H19F3N4O2/c1-11(2)9-23-18(27)14-10-24-26-16(19(20,21)22)8-15(25-17(14)26)12-5-4-6-13(7-12)28-3/h4-8,10-11H,9H2,1-3H3,(H,23,27)

InChI Key

OMWHXPQPXQXJPQ-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC(=CC=C3)OC

Canonical SMILES

CC(C)CNC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC(=CC=C3)OC

Origin of Product

United States

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